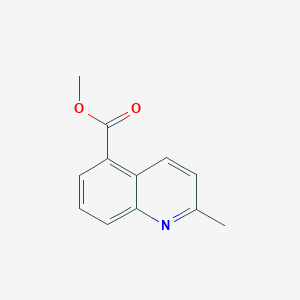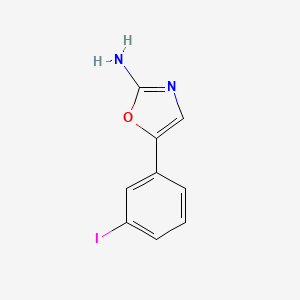
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of chlorine and fluorine atoms attached to the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the naphthalene ring can be achieved through halogenation reactions. For example, naphthalene can be treated with chlorine gas and fluorine gas under controlled conditions to obtain the desired halogenated product.
Cyclization: The halogenated naphthalene derivative can undergo cyclization reactions to form the dihydronaphthalenone structure. This can be achieved using various cyclization agents and catalysts.
Reduction: The final step involves the reduction of the intermediate compound to obtain this compound. Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used for this purpose.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form. Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully saturated naphthalenones.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
科学的研究の応用
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the manufacture of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
7-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity and potential biological activities. The dual halogenation can also enhance its utility in various synthetic and industrial applications.
特性
分子式 |
C10H8ClFO |
|---|---|
分子量 |
198.62 g/mol |
IUPAC名 |
7-chloro-8-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8ClFO/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2 |
InChIキー |
BGPUEOJCDPZACK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1=O)C(=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


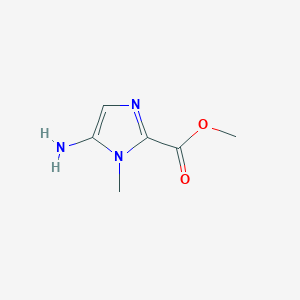

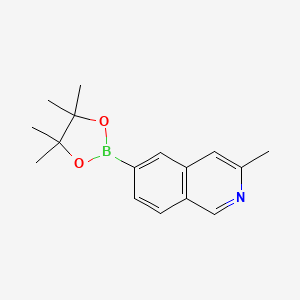
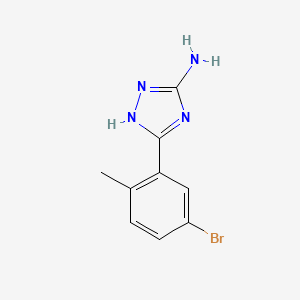
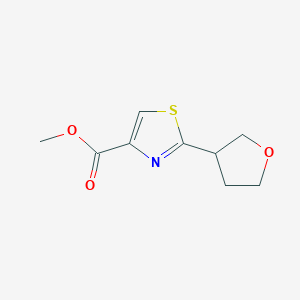
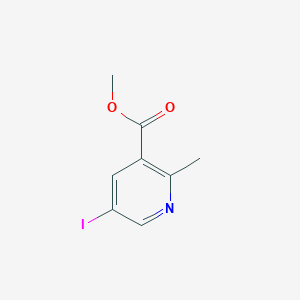
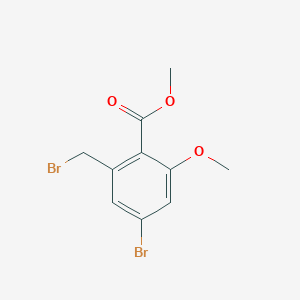

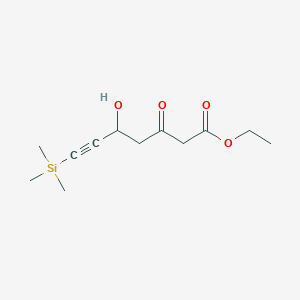
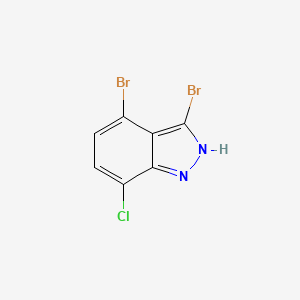
![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
